molecular formula C5H4F3NO2 B2827655 [5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol CAS No. 1823360-08-2

[5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol

Cat. No.: B2827655
CAS No.: 1823360-08-2
M. Wt: 167.087
InChI Key: QLBHKSMRSRAWSK-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol is a useful research compound. Its molecular formula is C5H4F3NO2 and its molecular weight is 167.087. The purity is usually 95%.
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Scientific Research Applications

  • Catalysis in Huisgen 1,3-Dipolar Cycloadditions

    • The compound is used in forming stable complexes with CuCl, which catalyze Huisgen 1,3-dipolar cycloadditions efficiently. This application is significant due to its low catalyst loadings and compatibility with free amino groups, making it an outstanding catalyst for these reactions (Ozcubukcu et al., 2009).
  • Corrosion Inhibition on Mild Steel

    • Oxazole derivatives, including this compound, have been studied for their effectiveness in reducing the corrosion rate of mild steel in hydrochloric acid medium. The inhibition efficiencies of these compounds increase with concentration, indicating their potential use in industrial applications (Rahmani et al., 2018).
  • Synthesis of Heterocyclic Compounds

    • [5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol is involved in the synthesis of various heterocyclic compounds, including diastereoisomers and polymorphs, indicating its versatility in organic synthesis (Gonçalves et al., 2015).
  • Formation of Heterocyclic Analogues

    • The compound is used in the synthesis of heterocyclic analogues, such as the tris(triazolyl)methanol-Cu(I) structure, which have applications in catalysis and synthesis (Etayo et al., 2016).
  • Potential Anticancer and Antimicrobial Agents

    • Research has been conducted on the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, derived from this compound, for their potential as anticancer and antimicrobial agents. These findings open up new avenues in medicinal chemistry (Katariya et al., 2021).
  • Applications in Multi-Component Synthesis

    • The compound is used in one-pot multistep reactions, such as the Bohlmann-Rahtz heteroannulation, to synthesize complex organic molecules. This demonstrates its utility in efficient and regiocontrolled synthesis processes (Bagley et al., 2005).
  • Design and Synthesis of New Chemical Entities

    • It plays a role in the design and synthesis of novel chemical entities, particularly in the context of antimicrobial activity. This highlights its potential in developing new therapeutic agents (Balaswamy et al., 2012).

Properties

IUPAC Name

[5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)4-3(1-10)9-2-11-4/h2,10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBHKSMRSRAWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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